INCB 3284 dimesylate

CCR2 antagonist binding affinity GPCR pharmacology

INCB 3284 dimesylate is a highly selective hCCR2 antagonist with an IC₅₀ of 3.7 nM and >22,000-fold safety margin over hERG. Validated in acute liver failure and hemorrhagic shock models, its oral bioavailability and 15-h half-life enable convenient dosing. Choose for target specificity and reliable in vivo performance.

Molecular Formula C28H39F3N4O10S2
Molecular Weight 712.8 g/mol
CAS No. 887401-93-6
Cat. No. B608090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB 3284 dimesylate
CAS887401-93-6
SynonymsINCB3284;  INCB 3284;  INCB-3284;  INCB3284 mesylate;  INCB3284 dimesylate.
Molecular FormulaC28H39F3N4O10S2
Molecular Weight712.8 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4)/t20-,21?,25?;;/m1../s1
InChIKeyPNPNUHKICDECDH-SEBNIYPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB 3284 Dimesylate (CAS 887401-93-6) Procurement Guide: CCR2 Antagonist for Acute Liver Failure and Hemorrhagic Shock Research


The compound identified by CAS 887401-93-6 is INCB 3284 dimesylate, the dimethanesulfonate salt form of INCB3284 [1]. It belongs to the class of small-molecule chemokine CC motif receptor 2 (CCR2) antagonists, characterized structurally as an N-[2-[[(3R)-1-[trans-4-hydroxy-4-(6-methoxy-3-pyridinyl)cyclohexyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)-benzamide derivative . As a potent, selective, and orally bioavailable antagonist of human CCR2 (hCCR2), it functions by inhibiting monocyte chemoattractant protein-1 (MCP-1/CCL2) binding to hCCR2 [1]. The compound is supplied as a dimethanesulfonate salt with molecular weight 712.76 g/mol (C₂₆H₃₁F₃N₄O₄·2CH₄O₃S), typically at ≥98% purity (HPLC), and is primarily utilized as a research tool for investigating CCR2-CCL2 axis-driven pathophysiology [1].

Why INCB 3284 Dimesylate (CAS 887401-93-6) Cannot Be Substituted with Alternative CCR2 Antagonists


Generic substitution among CCR2 antagonists is scientifically unsound due to substantial divergence in molecular pharmacology, selectivity profiles, and functional outcomes. INCB 3284 dimesylate exhibits an IC₅₀ of 3.7 nM for hCCR2 binding antagonism [1], representing approximately 49-fold greater potency than Teijin compound 1 (CCR2 antagonist 4) which displays an IC₅₀ of 180 nM for CCR2b [2]. Furthermore, INCB 3284 demonstrates high selectivity over other chemokine receptors including CCR1, CCR3, CCR5, CXCR3, and CXCR5 at 1 μM [1], whereas alternative tool compounds such as RS504393 exhibit α₁-adrenoceptor blocking activity at relevant concentrations [3]. The compound's weak hERG activity (IC₅₀ = 84 μM) provides a substantial cardiac safety window of >22,000-fold relative to its primary target engagement [1], a profile not uniformly shared across the CCR2 antagonist class. These material differences in target engagement potency, off-target liability, and safety margin preclude interchangeable use in research applications.

INCB 3284 Dimesylate (CAS 887401-93-6): Quantitative Differentiation Evidence Against Comparator CCR2 Antagonists


Comparative hCCR2 Binding Antagonism Potency: INCB 3284 Dimesylate vs. Teijin Compound 1

INCB 3284 dimesylate demonstrates markedly superior hCCR2 binding antagonism potency compared to the widely used reference CCR2 antagonist Teijin compound 1 (CCR2 antagonist 4). In the MCP-1 binding displacement assay, INCB 3284 exhibited an IC₅₀ of 3.7 nM [1], whereas Teijin compound 1 displayed an IC₅₀ of 180 nM for CCR2b [2]. This represents a 48.6-fold greater potency for INCB 3284 under comparable in vitro binding conditions. Additionally, in functional chemotaxis antagonism, INCB 3284 achieved an IC₅₀ of 4.7 nM [1], compared to 24 nM for Teijin compound 1 [2], a 5.1-fold advantage in functional cellular activity.

CCR2 antagonist binding affinity GPCR pharmacology chemokine receptor

CCR2 vs. hERG Selectivity Safety Margin: INCB 3284 Dimesylate Cardiac Liability Profile

INCB 3284 dimesylate exhibits a defined, quantitative selectivity window against the hERG potassium channel, a critical safety parameter for in vivo applications and translational research. In the hERG patch clamp assay, INCB 3284 inhibited hERG potassium current with an IC₅₀ of 84 μM [1]. Relative to its primary target hCCR2 binding IC₅₀ of 3.7 nM [1], the selectivity ratio exceeds 22,700-fold. This documented weak hERG activity contrasts with the variable cardiac liability profiles observed among other CCR2 antagonists, for which comparable hERG data may be unavailable or less favorable. The high free fraction (58%) in human serum protein binding [1] further supports reliable unbound concentration estimation for in vitro-in vivo extrapolation.

hERG inhibition cardiac safety selectivity ratio patch clamp

Chemokine Receptor Selectivity Profile: INCB 3284 Dimesylate vs. RS504393 and Other CCR2 Tool Compounds

INCB 3284 dimesylate demonstrates a clean chemokine receptor selectivity profile essential for unambiguous target attribution. At a concentration of 1 μM (>270-fold above its hCCR2 IC₅₀), INCB 3284 exhibited no effect on CCR1, CCR3, CCR5, CXCR3, CXCR5, or additional GPCRs tested [1]. This contrasts with the CCR2 antagonist RS504393, which has been shown to function as a competitive α₁-adrenoceptor blocker at concentrations relevant to its CCR2 activity range [2]. The high selectivity of INCB 3284 is further corroborated by its potent and specific inhibition of CCR2-mediated signaling events, including intracellular calcium mobilization (IC₅₀ = 6 nM) and ERK phosphorylation (IC₅₀ = 2.6 nM) .

receptor selectivity GPCR panel off-target screening chemokine receptors

Pharmacokinetic Profile and Oral Bioavailability: INCB 3284 Dimesylate Enables Once-Daily Dosing

INCB 3284 dimesylate possesses a well-characterized pharmacokinetic profile that supports convenient once-daily dosing in preclinical and clinical research settings. In human clinical trials, INCB3284 exhibited a half-life (T₁/₂) of 15 hours [1], enabling sustained target coverage with QD administration. The compound demonstrates acceptable oral bioavailability across multiple species including rodents and primates [1], with reported oral bioavailability ranging from 13% in cynomolgus monkeys to 31% in dogs [2]. Its high free fraction of 58% in human serum protein binding at concentrations of 1 and 10 μM [1] ensures reliable estimation of unbound pharmacologically active concentrations, a parameter critical for accurate in vitro-in vivo correlation.

pharmacokinetics oral bioavailability half-life protein binding

In Vivo Efficacy in Acute Liver Failure Models: INCB 3284 Dimesylate Reduces Liver Damage and Neurological Decline

INCB 3284 dimesylate demonstrates robust in vivo efficacy in the azoxymethane (AOM)-induced mouse model of acute liver failure with hepatic encephalopathy. Systemic administration of INCB 3284 (1 mg/kg/day, intraperitoneal) significantly reduced liver damage as assessed by serum liver enzyme biochemistry [1]. The compound significantly improved neurological outcomes in AOM-treated mice, reduced microglia activation, reduced phosphorylation of ERK1/2, and alleviated AOM-induced proinflammatory cytokine upregulation in cortex lysates [1][2]. Furthermore, INCB 3284 significantly reduced the pERK1/2 to tERK1/2 ratio as well as G-protein signaling pathway activity [3]. This in vivo efficacy in a clinically relevant disease model substantiates the compound's utility beyond isolated in vitro target engagement.

acute liver failure hepatic encephalopathy in vivo efficacy neuroinflammation

Hemorrhagic Shock Resuscitation Efficacy: INCB 3284 Dimesylate Reduces Fluid Requirements by 62% and Eliminates Mortality

INCB 3284 dimesylate demonstrates unique therapeutic efficacy in rat models of hemorrhagic shock, a property not documented for alternative CCR2 antagonists. In a randomized controlled study with resuscitation performed until t = 300 minutes, INCB3284 reduced fluid requirements by 62% ± 6%, prevented hemodynamic decompensation, and reduced mortality from 50% with vehicle treatment to zero (p < 0.05) [1][2]. In a separate model with 60-minute hemorrhagic shock, optimized dosing of INCB3284 reduced fluid requirements by 75% until t = 300 minutes, with mortality of 70% in vehicle-treated animals versus zero with INCB3284 treatment (p < 0.05) [3]. Critically, the CCR5 antagonist Maraviroc was ineffective in this model [1][3], demonstrating that the observed benefit is target-specific to CCR2 antagonism and not a class-wide effect of chemokine receptor blockade.

hemorrhagic shock fluid resuscitation cardiovascular mortality reduction

INCB 3284 Dimesylate (CAS 887401-93-6): Evidence-Supported Research Application Scenarios


Acute Liver Failure and Hepatic Encephalopathy Research

INCB 3284 dimesylate is validated for investigating the role of the CCL2-CCR2 axis in acute liver failure and hepatic encephalopathy pathogenesis. In the AOM-induced mouse model, systemic administration of INCB 3284 (1 mg/kg/day, ip) significantly reduced liver damage as measured by serum liver enzyme biochemistry, improved neurological outcomes, reduced microglia activation, and attenuated ERK1/2 phosphorylation in cortical tissue [1]. This evidence positions INCB 3284 as the preferred CCR2 antagonist for studies examining neuroinflammatory complications secondary to acute hepatic injury.

Hemorrhagic Shock and Fluid Resuscitation Studies

INCB 3284 dimesylate is uniquely validated for hemorrhagic shock resuscitation research, a therapeutic indication where alternative chemokine receptor antagonists have proven ineffective. In rat hemorrhagic shock models, INCB3284 (5 μmol/kg) reduced fluid resuscitation requirements by 62% to 75%, prevented hemodynamic decompensation, and reduced mortality from 50-70% to zero, whereas the CCR5 antagonist Maraviroc showed no effect [2][3]. This application scenario is specifically supported by direct comparator evidence distinguishing INCB 3284 from other chemokine receptor modulators.

CCR2-Mediated Signaling and Monocyte/Macrophage Trafficking Studies

INCB 3284 dimesylate enables unambiguous investigation of CCR2-mediated signaling events and monocyte/macrophage chemotaxis. The compound potently inhibits CCR2-mediated intracellular calcium mobilization (IC₅₀ = 6 nM) and ERK phosphorylation (IC₅₀ = 2.6 nM) while demonstrating no activity at CCR1, CCR3, CCR5, CXCR3, CXCR5, or additional GPCRs at 1 μM [1]. This clean selectivity profile ensures that observed cellular and biochemical effects can be confidently attributed to CCR2 antagonism without confounding off-target pharmacology.

Chronic In Vivo Pharmacology Studies Requiring Oral Dosing

The well-characterized pharmacokinetic profile of INCB 3284 dimesylate—including a 15-hour human half-life [1], acceptable oral bioavailability across rodents and primates [1], and high free fraction (58%) in serum protein binding [1]—makes this compound the rational procurement choice for chronic in vivo studies requiring convenient once-daily oral administration and reliable estimation of unbound pharmacologically active concentrations. This pharmacokinetic advantage distinguishes INCB 3284 from alternative CCR2 tool compounds with less favorable or undocumented oral bioavailability and protein binding characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for INCB 3284 dimesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.